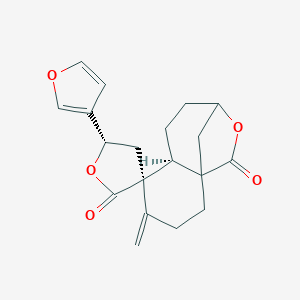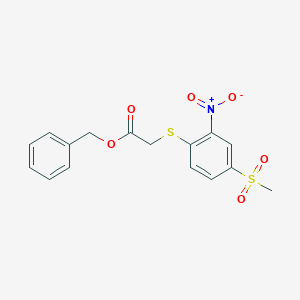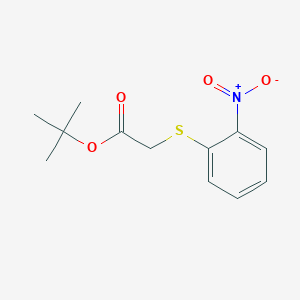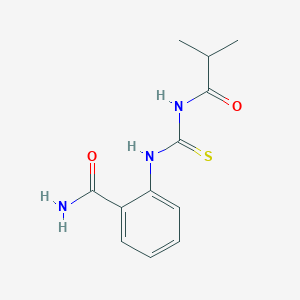![molecular formula C10H8FN3O2 B241573 Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
Methyl cyano[(4-fluorophenyl)hydrazono]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cyano[(4-fluorophenyl)hydrazono]acetate, also known as FC-1, is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the hydrazones family, and its unique chemical structure has made it a potential candidate for various applications in the field of medicine and chemistry.
Mécanisme D'action
The mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been shown to have minimal toxicity in animal models, with no significant adverse effects reported. Studies have suggested that Methyl cyano[(4-fluorophenyl)hydrazono]acetate may have a low bioavailability, which may limit its effectiveness in vivo. However, further studies are needed to determine the optimal dosage and administration route for Methyl cyano[(4-fluorophenyl)hydrazono]acetate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Methyl cyano[(4-fluorophenyl)hydrazono]acetate has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research. One area of interest is the development of more effective administration routes for Methyl cyano[(4-fluorophenyl)hydrazono]acetate, such as the use of nanoparticles or liposomes. Another potential direction is the investigation of Methyl cyano[(4-fluorophenyl)hydrazono]acetate as a potential treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate and its potential applications in the field of medicine and chemistry.
In conclusion, Methyl cyano[(4-fluorophenyl)hydrazono]acetate is a promising chemical compound with potential applications in the field of medicine and chemistry. Its unique chemical structure and minimal toxicity make it an attractive candidate for further research. While there are limitations to its use in lab experiments, there are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research that warrant further investigation.
Méthodes De Synthèse
The synthesis of Methyl cyano[(4-fluorophenyl)hydrazono]acetate involves the reaction of 4-fluoroaniline and ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out at room temperature, and the product is purified using column chromatography. The yield of the reaction is approximately 70%, and the purity of the product is confirmed using NMR and HPLC analysis.
Applications De Recherche Scientifique
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been extensively studied for its potential applications in the field of medicine and chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models.
Propriétés
Nom du produit |
Methyl cyano[(4-fluorophenyl)hydrazono]acetate |
|---|---|
Formule moléculaire |
C10H8FN3O2 |
Poids moléculaire |
221.19 g/mol |
Nom IUPAC |
methyl (2Z)-2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)9(6-12)14-13-8-4-2-7(11)3-5-8/h2-5,13H,1H3/b14-9- |
Clé InChI |
GQRPWYYOWWUFRA-ZROIWOOFSA-N |
SMILES isomérique |
COC(=O)/C(=N\NC1=CC=C(C=C1)F)/C#N |
SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
SMILES canonique |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)
